7-Ketocholesterol

Catalog No.
S604939
CAS No.
566-28-9
M.F
C27H44O2
M. Wt
400.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Ketocholesterol

CAS Number

566-28-9

Product Name

7-Ketocholesterol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

InChI

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1

InChI Key

YIKKMWSQVKJCOP-ABXCMAEBSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C

Synonyms

(3β)-3-Hydroxycholest-5-en-7-one; 3β-Hydroxycholest-5-en-7-one; 7-Oxocholesterol; Cholest-5-en-3β-ol-7-one; SC 4722;

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C

Biomarker for Disease Diagnosis

  • Niemann-Pick Disease: Elevated levels of 7-KC in the blood plasma can serve as a biomarker for Niemann-Pick disease (NPD), a rare genetic disorder affecting lipid metabolism. Measuring plasma 7-KC levels through methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a rapid and non-invasive diagnostic approach for NPD, facilitating further confirmation through genetic testing. )]

Understanding Cellular Toxicity

  • Impact on Cell Membranes: Research suggests that 7-KC can disrupt the structure and function of cell membranes, potentially contributing to various pathologies. Its presence alters the physical properties of membrane lipid rafts, increasing their permeability and potentially affecting cellular signaling processes. ]

Investigating the Role in Age-related Diseases

  • Potential Link to Aging: Studies investigating the role of 7-KC in the context of aging suggest a potential association with age-related diseases. Its cytotoxicity and ability to disrupt cellular processes might contribute to the development and progression of various age-related conditions. Research into potential strategies to mitigate the harmful effects of 7-KC is ongoing. )]

Investigating Dietary Sources and Impact

  • Dietary Intake and Health Implications: Research explores the potential impact of dietary intake of 7-KC on health. Certain foods, particularly processed meats and dairy products, contain higher levels of 7-KC due to oxidation during processing or cooking. Studies investigate potential correlations between dietary 7-KC intake and the risk of various diseases. )]

7-Ketocholesterol, also known as 7-oxo-cholesterol, is a cholesterol oxidation product classified as an oxysterol. It is primarily formed through the nonenzymatic oxidation of cholesterol at the C7 position, typically in the presence of reactive oxygen species. This compound is notable for its stability and prevalence in biological systems, particularly in oxidized low-density lipoproteins and atheromatous plaques. Its structure features a ketone group at the C7 carbon, which differentiates it from other cholesterol derivatives such as 7-hydroxycholesterol .

Research suggests 7-KC may be involved in several cellular processes:

  • Inflammation: Studies indicate 7-KC might influence inflammatory responses in certain cells.
  • Cholesterol Regulation: 7-KC may play a role in regulating cholesterol metabolism through interactions with specific enzymes [, ].
  • Age-Related Macular Degeneration (AMD): Some research suggests a possible link between 7-KC and the development of AMD, a vision disorder.
  • There is limited information on the safety aspects of isolated 7-KC.
  • As with many research chemicals, proper safety protocols should be followed when handling it.

Note:

  • The research on 7-KC is ongoing, and the specific details of its biological functions and potential applications are still being explored.

The formation of 7-ketocholesterol occurs mainly via two pathways:

  • Nonenzymatic Oxidation: Cholesterol undergoes autoxidation, where reactive oxygen species attack the C7 carbon, leading to the formation of peroxyl radicals that subsequently convert into 7-ketocholesterol. This process can be influenced by factors such as heat and metal catalysis .
  • Enzymatic Conversion: Enzymes such as sterol 7-hydroxylase (CYP7A1) can also convert 7-dehydrocholesterol into 7-ketocholesterol. Additionally, 11β-hydroxysteroid dehydrogenase type 2 can convert 7β-hydroxycholesterol into 7-ketocholesterol .

These reactions highlight the compound's dual formation pathways, with implications for its biological activity and potential toxicity.

7-Ketocholesterol exhibits significant biological activity, primarily linked to oxidative stress and inflammation:

  • Oxidative Stress Induction: It activates NADPH oxidase, leading to increased production of reactive oxygen species within cells. This oxidative stress can result in cellular damage and apoptosis .
  • Inflammatory Response: The compound has been associated with pro-inflammatory cytokine production and has been shown to influence monocyte behavior in inflammatory contexts .
  • Cellular Toxicity: High levels of 7-ketocholesterol can disrupt cellular membranes, leading to increased permeability and organelle dysfunction, particularly affecting mitochondria and lysosomes .

XLogP3

7.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

400.334130642 g/mol

Monoisotopic Mass

400.334130642 g/mol

Heavy Atom Count

29

Appearance

Assay:≥98%A crystalline solid

UNII

O7676FE78M

MeSH Pharmacological Classification

Enzyme Inhibitors

Wikipedia

7-oxocholesterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Modify: 2023-08-15

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